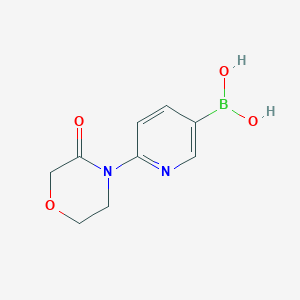
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a morpholino group and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Oxomorpholino)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid moiety to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (6-(3-Oxomorpholino)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid moiety can interact with hydroxyl and amino groups, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules .
相似化合物的比较
Similar Compounds
Pyrrolidinone: A five-membered lactam that shares some structural similarities with the morpholino group.
Pyrazolo[3,4-b]pyridine: A bicyclic heterocycle that has been studied for its biological activities.
Uniqueness
What sets this compound apart is its combination of a boronic acid moiety with a morpholino-substituted pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in various chemical and biological applications .
属性
分子式 |
C9H11BN2O4 |
|---|---|
分子量 |
222.01 g/mol |
IUPAC 名称 |
[6-(3-oxomorpholin-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O4/c13-9-6-16-4-3-12(9)8-2-1-7(5-11-8)10(14)15/h1-2,5,14-15H,3-4,6H2 |
InChI 键 |
LTASDRIVXLPRRS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)N2CCOCC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















